molecular formula C16H22N4O2S B2984687 2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide CAS No. 896325-49-8

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide

Cat. No. B2984687
M. Wt: 334.44
InChI Key: LQEJYKKNOKDHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical with diverse applications in scientific research1. It is not intended for human or veterinary use, but for research use only2. The molecular formula is C16H22N4O2S and the molecular weight is 334.442.



Synthesis Analysis

While there are no specific papers detailing the synthesis of this exact compound, similar compounds have been synthesized through various methods. For example, a series of disubstituted 1,3,5-triazine was prepared by replacement of the second chloride ion of 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid with aniline, benzylamine, diethylamine, morpholine, or piperidine3.



Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C16H22N4O2S2. Unfortunately, there are no specific papers detailing the molecular structure analysis of this exact compound.



Chemical Reactions Analysis

There are no specific papers detailing the chemical reactions of this exact compound. However, similar compounds have been used in various chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 334.44 and a molecular formula of C16H22N4O2S2. Other specific physical and chemical properties are not mentioned in the papers retrieved.


Scientific Research Applications

Synthesis and Structural Studies

Research on compounds with similar structures includes the synthesis and structural analysis of various acetamide derivatives and triazine-based compounds. For instance, studies on the crystal structures of related compounds show the folded conformation about the methylene C atom and the inclination of the pyrimidine ring to the benzene ring, indicating the potential for complex molecular interactions and applications in material science and molecular engineering (S. Subasri et al., 2016; S. Subasri et al., 2017).

Antimicrobial Applications

Several studies have synthesized novel derivatives incorporating triazole and acetamide groups, assessing their antimicrobial activity against various bacterial and fungal strains. For example, a study on new thiazolidin-4-one derivatives as potential antimicrobial agents demonstrates the significance of structural modification in enhancing bioactivity (Bhushan A. Baviskar et al., 2013).

Insecticidal and Virucidal Research

Compounds with similar core structures have been examined for their insecticidal and virucidal potential. For instance, the synthesis and assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworm reveal the agricultural applications of these compounds (A. Fadda et al., 2017).

Safety And Hazards

This compound is not intended for human or veterinary use, but for research use only2. No specific safety and hazard information is provided in the papers retrieved.


Future Directions

Given the diverse applications of this compound in scientific research1, future directions could include further exploration of its potential uses in various fields, such as drug discovery and material science.


Please note that this analysis is based on the information available and retrieved from the web search. For more detailed and specific information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-10(2)20(11(3)4)14(21)9-23-15-17-13-7-6-12(5)8-19(13)16(22)18-15/h6-8,10-11H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEJYKKNOKDHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)N(C(C)C)C(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide

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